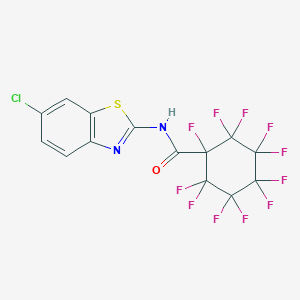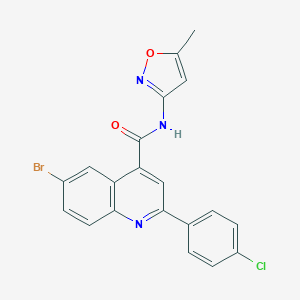![molecular formula C23H21BrN2O4 B445376 N'-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FUROHYDRAZIDE](/img/structure/B445376.png)
N'-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FUROHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide is a complex organic compound that features a furan ring, a hydrazide group, and various substituents including a bromine atom and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazide Group: The hydrazide group is introduced by reacting the furan derivative with hydrazine or its derivatives.
Substitution Reactions: The bromine and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the substituted furan derivative with the indene derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Materials Science: Its unique structure may make it useful in the development of new materials with specific properties.
Biological Studies: The compound could be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(Z)-(6-Bromo-3-chloro-2-phenoxyphenyl)methylene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide
- N-(5-bromo-2-methoxybenzyl)-2-(bromomethyl)-7,8-dimethoxy-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide
Uniqueness
N’-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C23H21BrN2O4 |
|---|---|
Peso molecular |
469.3g/mol |
Nombre IUPAC |
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H21BrN2O4/c1-28-21-9-6-18(24)11-17(21)13-25-26-23(27)22-10-8-20(30-22)14-29-19-7-5-15-3-2-4-16(15)12-19/h5-13H,2-4,14H2,1H3,(H,26,27)/b25-13- |
Clave InChI |
IJWNWERQAQNHCU-MXAYSNPKSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=N\NC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)-4-quinolinecarbohydrazide](/img/structure/B445295.png)
![2-[(2-Ethoxy-1-naphthoyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B445296.png)

![4-tert-butyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)cyclohexanecarboxamide](/img/structure/B445299.png)
![N-(1-adamantyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B445304.png)
![N-(4-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B445305.png)
![N-(3-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B445307.png)
![Methyl 4-({[6-bromo-2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B445308.png)
![2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B445309.png)
![N-[3-(N-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B445310.png)
![N-(1-adamantyl)-2-[(4-chlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B445311.png)
![2-AMINO-1-(4-BROMOPHENYL)-4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445312.png)
![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-chloro-2-methylphenoxy)propanamide](/img/structure/B445315.png)
